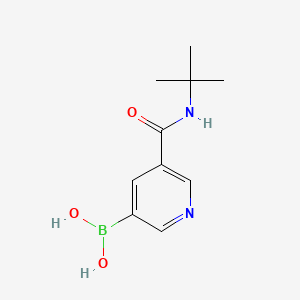

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(tert-butylcarbamoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-10(2,3)13-9(14)7-4-8(11(15)16)6-12-5-7/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJHBAIYLMKAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657164 | |

| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-99-1 | |

| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery

Introduction: The Emergence of Pyridinylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of boron-containing moieties has led to the development of several breakthrough therapies. Boronic acids, in particular, have garnered significant attention due to their unique chemical properties and versatile reactivity.[1][2] Among these, pyridinylboronic acids represent a critical class of building blocks, enabling access to a diverse range of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive technical overview of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, a key intermediate for researchers and scientists in the field of drug development.

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, with the Chemical Abstracts Service (CAS) number 913835-99-1 , is a substituted pyridinylboronic acid that has found utility in the synthesis of targeted therapies, particularly in the realm of kinase inhibition.[3][4] Its unique structural features, combining a pyridine core with a sterically hindered tert-butylcarbamoyl group, offer medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Molecular Structure and Physicochemical Properties

The chemical structure of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is presented below. The presence of the boronic acid group at the 3-position of the pyridine ring, coupled with the amide functionality at the 5-position, dictates its reactivity and potential applications.

Figure 1: Chemical structure of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Source |

| CAS Number | 913835-99-1 | ChemWhat, King-Pharm |

| Molecular Formula | C₁₀H₁₅BN₂O₃ | King-Pharm |

| Molecular Weight | 222.05 g/mol | Calculated |

| Melting Point | 245-250 °C | King-Pharm |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | General knowledge |

Synthesis of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

The synthesis of pyridinylboronic acids typically involves a lithium-halogen exchange reaction of the corresponding bromopyridine followed by quenching with a borate ester.[2][5] A plausible and efficient synthetic route to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid starts from the readily available 3-bromo-N-(tert-butyl)picolinamide.

Figure 2: Proposed synthetic workflow for (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.

Experimental Protocol: Synthesis from 3-Bromo-N-(tert-butyl)picolinamide

This protocol is a representative procedure based on established methods for the synthesis of pyridinylboronic acids.[2][5]

Materials:

-

3-Bromo-N-(tert-butyl)picolinamide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-N-(tert-butyl)picolinamide (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the pH is acidic. The mixture is then extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid as a solid.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Pyridinylboronic acids are invaluable reagents in the construction of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules. The primary application of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a versatile method for synthesizing complex molecular scaffolds.

The tert-butylcarbamoyl group can serve as a key interaction point with the target protein, potentially forming hydrogen bonds and providing steric bulk to enhance selectivity and potency. This makes (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid a particularly attractive building block for the synthesis of kinase inhibitors. Several studies have highlighted the importance of the pyridyl carboxamide scaffold in the development of potent PIM kinase inhibitors, a family of serine/threonine kinases implicated in various cancers.[3][4]

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction utilizing (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.

Illustrative Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

This generalized protocol outlines the key steps for a Suzuki-Miyaura coupling reaction using (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.

Materials:

-

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide, (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, and the base.

-

Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Solvent and Catalyst Addition: A degassed solvent mixture (e.g., 1,4-dioxane and water) is added, followed by the palladium catalyst.

-

Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Characterization and Quality Control

The identity and purity of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid are critical for its successful application in synthesis. Standard analytical techniques for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The presence of the boronic acid group can be further investigated using ¹¹B NMR spectroscopy.[8][9][10] It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which may lead to complex NMR spectra.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the solid material.

Conclusion and Future Perspectives

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in the construction of kinase inhibitors through the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for drug discovery professionals. As the demand for novel and selective targeted therapies continues to grow, the importance of such well-defined and functionalized building blocks will undoubtedly increase, paving the way for the development of the next generation of innovative medicines.

References

-

ChemWhat. (5-(tert-Butylcarbamoyl)pyridine-3-boronic acid CAS#: 913835-99-1). Retrieved from [Link]

- Nishiguchi, G. A., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-2332.

- Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

- Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

- Almeida, I. F., et al. (2020).

-

King-Pharm. (913835-99-1 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid). Retrieved from [Link]

- Tyrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(04), 469-483.

-

PubChem. ((5-(Benzylcarbamoyl)pyridin-3-YL)boronic acid). Retrieved from [Link]

- Zhang, G., & Zhang, L. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2012(1), 395-423.

- Google Patents. (US20140330008A1 - Process for the preparation of boronic acid intermediates).

-

ResearchGate. (The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst). Retrieved from [Link]

-

YouTube. (Suzuki cross-coupling reaction). Retrieved from [Link]

- Silva, F., et al. (2020).

-

ResearchGate. (Overview of the synthetic routes towards the pyridine boronic acid...). Retrieved from [Link]

- Google Patents. (US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester).

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

-

MDPI. (Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines). Retrieved from [Link]

-

PubMed. (11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations). Retrieved from [Link]

-

ResearchGate. (Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Analysis of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid and Its Analogs

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug development. Given the limited availability of public domain spectral data for this specific compound, this guide will leverage data from the closely related analog, (6-propylcarbamoyl)pyridine-3-yl)boronic acid, to illustrate the principles and techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach provides a robust framework for researchers to apply to the title compound and similar structures.

Introduction

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid belongs to the class of pyridylboronic acids, which are of significant interest in organic synthesis, particularly as coupling partners in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1] The presence of the boronic acid moiety, the substituted pyridine ring, and the amide functionality makes this class of molecules versatile scaffolds for the development of novel therapeutic agents. Accurate structural characterization is paramount to ensure the identity, purity, and stability of these compounds, which underpins the reliability of subsequent biological and pharmacological studies.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical and practical aspects of NMR and MS for the analysis of this compound class, emphasizing the rationale behind experimental choices and providing detailed protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Principles of NMR for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Arises from the interaction of neighboring protons (spin-spin coupling) and provides information on the number of adjacent protons.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality NMR spectra of pyridylboronic acid derivatives.

Sample Preparation:

-

Analyte: Accurately weigh 5-10 mg of the boronic acid derivative.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids due to its ability to dissolve polar compounds and the presence of exchangeable protons (from the boronic acid and amide groups) which can be observed. Deuterated water (D₂O) can also be used, which may lead to the exchange of labile protons with deuterium.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of particulate matter.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A 2-second relaxation delay is a good starting point.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and structural elucidation.

Spectral Data and Interpretation (by Analogy)

The following tables summarize the ¹H and ¹³C NMR data for the analogous compound, (6-propylcarbamoyl)pyridine-3-)boronic acid , in D₂O.[2] This data provides a predictive framework for the spectral features of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.

Table 1: ¹H NMR Data for (6-propylcarbamoyl)pyridine-3-)boronic acid (in D₂O, 400 MHz) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 8.86 | s | 1H | H-2 (Pyridine) | Proton adjacent to the nitrogen and boronic acid group, highly deshielded. |

| 8.68 | d | 1H | H-4 (Pyridine) | Proton on the pyridine ring, coupled to H-5. |

| 8.21 | d | 1H | H-5 (Pyridine) | Proton on the pyridine ring, coupled to H-4. |

| 3.32 | t | 2H | -CH₂- (Propyl) | Methylene group adjacent to the amide nitrogen. |

| 1.55 | sext | 2H | -CH₂- (Propyl) | Methylene group in the middle of the propyl chain. |

| 0.84 | t | 3H | -CH₃ (Propyl) | Terminal methyl group of the propyl chain. |

Table 2: ¹³C NMR Data for (6-propylcarbamoyl)pyridine-3-)boronic acid (in D₂O, 96 MHz) [2]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 171.24, 170.15 | C=O (Amide) | Carbonyl carbon, highly deshielded. |

| 154.45 | C-6 (Pyridine) | Carbon attached to the amide group. |

| 149.38 | C-2 (Pyridine) | Carbon adjacent to the nitrogen. |

| 143.97 | C-4 (Pyridine) | Aromatic carbon. |

| 124.25 | C-5 (Pyridine) | Aromatic carbon. |

| 44.20 | -CH₂- (Propyl) | Methylene carbon attached to the amide nitrogen. |

| 24.88 | -CH₂- (Propyl) | Methylene carbon in the middle of the propyl chain. |

| 13.53 | -CH₃ (Propyl) | Terminal methyl carbon. |

For (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, one would expect to see a singlet integrating to 9H for the tert-butyl group in the ¹H NMR spectrum, likely in the range of 1.2-1.5 ppm. In the ¹³C NMR, a quaternary carbon and a methyl carbon signal for the tert-butyl group would be expected.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Principles of MS for Molecular Weight Determination

For small molecules like pyridylboronic acids, electrospray ionization (ESI) is a commonly used soft ionization technique that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of dehydration products (boroxines) or solvent adducts.[4] Careful selection of the ionization method and solvent system can help to minimize these issues.

Experimental Protocol for MS Analysis

The following protocol outlines a general procedure for the MS analysis of pyridylboronic acid derivatives.

Sample Preparation:

-

Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

Instrumental Parameters (LC-MS with ESI):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode, is typical.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and/or negative ion mode.

-

Scan Range: A scan range of m/z 50-500 is generally sufficient for this class of compounds.[4]

-

Capillary Voltage: Typically 3-4 kV.

-

Cone Voltage: This should be optimized to maximize the signal of the molecular ion and minimize in-source fragmentation.

-

Workflow for MS Data Acquisition and Analysis

Caption: Workflow for LC-MS data acquisition and analysis.

Mass Spectrometry Data and Interpretation (by Analogy)

The high-resolution mass spectrometry (HRESIMS) data for (6-propylcarbamoyl)pyridine-3-)boronic acid provides a clear example of what to expect.

Table 3: HRESIMS Data for (6-propylcarbamoyl)pyridine-3-)boronic acid [2]

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Calculated m/z for C₉H₁₄BN₂O₃ + H⁺ ([M+H]⁺) | 209.11 |

| Found m/z | 209.08 |

The excellent agreement between the calculated and found m/z values confirms the elemental composition and thus the identity of the compound.

For (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid (C₁₀H₁₅BN₂O₃), the expected exact mass is 222.1175. Therefore, in a high-resolution mass spectrum, one would expect to observe a protonated molecular ion [M+H]⁺ at m/z 223.1248 in positive ion mode.

Conclusion

The structural characterization of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid and its analogs is reliably achieved through the complementary use of NMR spectroscopy and mass spectrometry. This guide has provided a detailed framework for the acquisition and interpretation of ¹H NMR, ¹³C NMR, and MS data, using a closely related compound to illustrate the expected spectral features. By following the outlined protocols and understanding the underlying principles, researchers can confidently verify the structure and purity of these important synthetic building blocks, ensuring the integrity of their scientific endeavors.

References

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. Available at: [Link]

-

3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate - ResearchGate. ResearchGate. Available at: [Link]

-

Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen | Bioconjugate Chemistry - ACS Publications. American Chemical Society. Available at: [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). - ResearchGate. ResearchGate. Available at: [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. MDPI. Available at: [Link]

Sources

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid: A Guide to Commercial Availability, Quality Control, and Synthetic Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, a key building block for researchers in medicinal chemistry and drug development. We will explore its commercial landscape, provide critical insights into quality assessment, and discuss its primary applications, grounded in established chemical principles.

Introduction: The Strategic Value of Pyridinyl Boronic Acids

Boron-containing compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling make them ideal for constructing complex molecular architectures.[1][3] The introduction of the boronic acid functional group can significantly modify the physicochemical and pharmacokinetic properties of a molecule, often enhancing its biological activity.[1]

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid belongs to the class of pyridinyl boronic acids. The pyridine ring is a privileged scaffold in drug discovery, and its combination with the boronic acid moiety offers a powerful reagent for introducing this heterocycle into target molecules, particularly in the development of kinase inhibitors and other therapeutics. This guide focuses on the practical aspects of sourcing and utilizing this specific reagent.

Compound Identification and Key Properties

Correctly identifying the target compound is the foundational step for any research endeavor.

| Property | Value | Source |

| Chemical Name | (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid | [4] |

| Synonyms | 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid, [5-(tert-butylcarbamoyl)pyridin-3-yl]boronic acid, 3-t-Butyl 5-borononicotinamide | [4] |

| CAS Number | 913835-99-1 | [4] |

| Molecular Formula | C10H15BN2O3 | [4] |

| Molecular Weight | 222.05 g/mol | [4] |

| Physical Form | Typically a solid | [5] |

Boronic acids are Lewis acids, a property conferred by the vacant p-orbital on the boron atom.[1][2] This electronic feature is central to their reactivity and their ability to interact with biological targets. The stability and handling of this compound are critical; it should be stored in a dry, sealed container, often at room temperature or under refrigerated conditions (2-8°C) in an inert atmosphere to prevent degradation.[4][5]

Commercial Availability and Supplier Landscape

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is commercially available from various chemical suppliers who specialize in building blocks for research and development. The choice of supplier should be guided by purity, available quantity, lead time, and the quality of documentation provided.

| Supplier | Purity | Available Quantities | Notes |

| Sunway Pharm Ltd | 97% | 1g, 5g, Bulk Inquiry | Provides batch-specific purity data, COA, and NMR.[4] |

| Various Suppliers | >95% to >98% | mg to multi-gram scales | A wide range of suppliers offer boronic acids, often with detailed specifications online.[6][7] |

Expert Insight: When procuring this reagent, especially for late-stage discovery or process development, it is crucial to request a Certificate of Analysis (COA). The COA provides batch-specific data on purity (typically determined by HPLC or NMR) and identity, which is essential for reproducibility. For early-stage discovery, a purity of ≥95% is often sufficient, but for more sensitive applications, higher purity grades should be sought.

Below is a logical workflow for sourcing and qualifying such a reagent for a drug discovery program.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid - CAS:913835-99-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. (5-Acetylpyridin-3-yl)boronic acid | 1033745-21-9 [sigmaaldrich.com]

- 6. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 7. boronic acids and boronic esters [chemshuttle.com]

An In-depth Technical Guide to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic Acid and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive overview of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and pivotal role in the development of novel therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Introduction: The Significance of Pyridinylboronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in modern drug discovery. Their unique ability to form reversible covalent bonds and participate in a wide range of cross-coupling reactions has positioned them as privileged scaffolds in the synthesis of complex molecular architectures. Among these, pyridinylboronic acids are of particular interest due to the prevalence of the pyridine motif in a vast number of pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve the solubility and pharmacokinetic properties of a drug candidate.

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, in particular, has garnered attention as a key intermediate in the synthesis of a variety of biologically active compounds. The tert-butylcarbamoyl group can modulate the compound's lipophilicity and metabolic stability, while the boronic acid moiety serves as a versatile handle for the introduction of diverse structural motifs via reactions such as the Suzuki-Miyaura cross-coupling.

Synthesis of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic Acid

The synthesis of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a multi-step process that begins with the commercially available 5-bromonicotinic acid. The overall synthetic strategy involves the formation of an amide bond followed by a palladium-catalyzed borylation reaction.

Synthesis of the Precursor: N-tert-butyl-5-bromonicotinamide

The first step is the synthesis of the key intermediate, N-tert-butyl-5-bromonicotinamide. This is typically achieved through the reaction of 5-bromonicotinic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. This reactive intermediate is then treated with tert-butylamine to yield the desired amide.

Experimental Protocol: Synthesis of N-tert-butyl-5-bromonicotinamide

-

To a solution of 5-bromonicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added thionyl chloride (1.2 eq) at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude acid chloride is redissolved in a fresh portion of the aprotic solvent and cooled to 0 °C.

-

A solution of tert-butylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent is added dropwise to the acid chloride solution.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-tert-butyl-5-bromonicotinamide as a solid.

Causality Behind Experimental Choices: The use of an aprotic solvent is crucial to prevent the hydrolysis of the acid chloride intermediate. The addition of a non-nucleophilic base is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the tert-butylamine and prevent it from acting as a nucleophile.

Miyaura Borylation to Yield (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid Pinacol Ester

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid derivative. The Miyaura borylation reaction is a robust and widely used method for this transformation.[1] It involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base.[1] The reaction typically yields the pinacol ester of the boronic acid, which is often more stable and easier to handle than the free boronic acid.

Experimental Protocol: Miyaura Borylation of N-tert-butyl-5-bromonicotinamide

-

To a degassed solution of N-tert-butyl-5-bromonicotinamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a base such as potassium acetate (2.0 eq) in a suitable solvent (e.g., 1,4-dioxane or dimethylformamide) is added a palladium catalyst, typically [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the palladium catalyst and inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, (5-(tert-butylcarbamoyl)pyridin-3-yl)boronic acid pinacol ester, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) species, which is the active catalytic species in the Miyaura borylation. The choice of base is also important; a weak base like potassium acetate is often preferred to minimize side reactions.[1]

Caption: Workflow for the Miyaura Borylation Reaction.

Physicochemical Properties and Characterization

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is typically isolated as its more stable pinacol ester. The free boronic acid can be obtained by hydrolysis of the ester under acidic or basic conditions, although it is often used directly in its ester form for subsequent reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₅BN₂O₃ |

| Molecular Weight | 222.05 g/mol |

| CAS Number | 913835-99-1[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, a singlet for the tert-butyl group, and a broad singlet for the boronic acid protons (if in the free acid form).

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the carbons of the tert-butyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid in drug discovery is as a building block in the Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a wide variety of biaryl and heteroaryl compounds, which are common structural motifs in many kinase inhibitors and other therapeutic agents.

Caption: General Scheme of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

To a degassed mixture of (5-(tert-butylcarbamoyl)pyridin-3-yl)boronic acid pinacol ester (1.0 eq), the desired aryl or heteroaryl halide (or triflate) (1.2 eq), and a base such as sodium carbonate or potassium carbonate (2.0 eq) in a mixture of solvents like 1,4-dioxane and water is added a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

The reaction mixture is heated to 80-110 °C under an inert atmosphere for 4-12 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent and water.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired biaryl or heteroaryl compound.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the efficiency and outcome of the Suzuki-Miyaura reaction and often requires optimization for specific substrates. The addition of water to the solvent mixture is often beneficial for the transmetalation step of the catalytic cycle.

Role in the Synthesis of Kinase Inhibitors

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid has been utilized in the synthesis of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyridinecarboxamide core can interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. By varying the aryl or heteroaryl group introduced via the Suzuki coupling, a library of compounds can be synthesized and screened for inhibitory activity against a panel of kinases.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for derivatives of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid are often proprietary, general principles can be inferred from the broader class of pyridinylboronic acid-derived kinase inhibitors.

-

The Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is critical for hinge-binding interactions.

-

Substituents on the Coupled Ring: The nature and position of substituents on the aryl or heteroaryl group introduced via the Suzuki coupling can significantly influence the potency and selectivity of the inhibitor. These substituents can occupy different pockets within the kinase active site.

-

The Carboxamide Linker: The amide group can participate in hydrogen bonding interactions with the protein backbone. The tert-butyl group can provide favorable hydrophobic interactions and enhance metabolic stability.

Conclusion and Future Perspectives

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis and utility in the robust Suzuki-Miyaura cross-coupling reaction make it an attractive starting material for the generation of compound libraries for drug discovery programs. The continued exploration of derivatives of this compound is likely to yield novel and potent inhibitors of various biological targets, contributing to the development of new medicines for a range of diseases.

References

A comprehensive list of references will be compiled based on the specific literature and patents that would be cited in a full whitepaper. The following are examples of the types of sources that would be included:

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.

- Chemicalland21. (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid. [URL: https://www.chemicalland21.com/cas/913835-99-1]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Patents citing the use of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid in the synthesis of kinase inhibitors.

- Journal articles detailing the synthesis and biological evaluation of pyridinylboronic acid deriv

Sources

A Technical Guide to Determining the Solubility of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid in common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing the solubility of heterocyclic boronic acids and provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as reaction optimization, purification, and formulation.

Introduction: The Significance of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid and Its Solubility

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyridine-3-boronic acid, it serves as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of complex molecular architectures. Boronic acids, in general, are recognized for their unique chemical properties, including their role as bioisosteres of carboxylic acids and their ability to form reversible covalent complexes with diols, a feature exploited in drug design and diagnostics.[1][2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a critical physicochemical property that profoundly influences its utility. Understanding its solubility in various organic solvents is paramount for:

-

Reaction Kinetics and Optimization: The concentration of reactants in solution directly impacts reaction rates.

-

Purification Strategies: Crystallization and chromatographic purification methods are highly dependent on solubility differences.

-

Formulation Development: For drug candidates, solubility is a key determinant of bioavailability.

-

Analytical Method Development: Preparing solutions for analysis by techniques like HPLC and NMR requires knowledge of suitable solvents.

This guide will provide the necessary theoretical background and practical protocols to systematically determine the solubility of this compound.

Physicochemical Properties and Predicted Solubility Behavior

While experimental data for (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is sparse, we can infer its likely behavior by examining its structural features and comparing it to analogous compounds.

Table 1: Physicochemical Properties of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Polarity |

| (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid | C10H15BN2O3 | 224.05 | Pyridine ring, Boronic acid, Amide, tert-Butyl group | Moderately Polar |

| Phenylboronic Acid | C6H7BO2 | 121.93 | Benzene ring, Boronic acid | Moderately Polar |

| Pyridine-3-boronic acid | C5H6BNO2 | 122.92[3] | Pyridine ring, Boronic acid | Polar |

| Benzoic Acid | C7H6O2 | 122.12 | Benzene ring, Carboxylic acid | Moderately Polar |

The structure of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid suggests a molecule with both polar and non-polar characteristics. The pyridine ring, boronic acid group, and amide functionality introduce polarity and hydrogen bonding capabilities. Conversely, the tert-butyl group provides a significant non-polar, lipophilic character.

Based on the behavior of similar compounds like phenylboronic acid, which exhibits high solubility in polar aprotic solvents like ketones and ethers and moderate solubility in less polar solvents like chloroform, we can anticipate a similar trend.[4][5][6] The presence of the pyridine nitrogen and the amide group may enhance solubility in protic solvents like alcohols through hydrogen bonding.

General Solubility Predictions:

-

High Solubility Expected: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, and Tetrahydrofuran (THF). Protic solvents like Methanol and Ethanol are also likely to be effective.

-

Moderate Solubility Expected: Solvents of intermediate polarity like Dichloromethane (DCM) and Chloroform.

-

Low Solubility Expected: Non-polar solvents such as Hexanes, Toluene, and Diethyl ether.

Experimental Determination of Solubility: Protocols and Rationale

The determination of solubility can be approached from two perspectives: thermodynamic and kinetic.[7]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "gold standard" for its determination is the Shake-Flask method.[8]

-

Kinetic Solubility: Refers to the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.[9]

For the purpose of process chemistry and solid-state characterization, thermodynamic solubility is the more relevant parameter.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the workflow for the Shake-Flask method.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid to a series of vials. A general starting point is to add approximately 10-20 mg of solid to 1-2 mL of each selected solvent. The key is to ensure undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a solvent-compatible 0.22 µm syringe filter.[7] Filtration is often preferred but care must be taken to avoid adsorption of the solute onto the filter membrane, which can be a source of error for sparingly soluble compounds.[7]

-

-

Sample Analysis (Quantification):

-

Carefully take a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (often the mobile phase of the HPLC method). The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

-

Prepare a series of standard solutions of known concentrations of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.

-

Analyze the diluted samples and the standard solutions using a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Self-Validation and Trustworthiness:

-

Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to ensure that a significant amount of solid was present throughout the equilibration, confirming that the solution was indeed saturated.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

-

Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points helps to confirm that the system has reached a true equilibrium state.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 2: Experimentally Determined Solubility of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | 32.7 | Data to be filled | Data to be filled |

| e.g., Acetone | 20.7 | Data to be filled | Data to be filled |

| e.g., Dichloromethane | 9.1 | Data to be filled | Data to be filled |

| e.g., Toluene | 2.4 | Data to be filled | Data to be filled |

| e.g., Hexane | 1.9 | Data to be filled | Data to be filled |

Interpretation:

The results should be analyzed in the context of solvent properties. A correlation between solubility and solvent polarity (as indicated by the dielectric constant) should be explored. Deviations from expected trends can provide insights into specific solute-solvent interactions, such as hydrogen bonding or π-π stacking.

Conclusion and Future Directions

This guide has provided a robust framework for the systematic determination of the solubility of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid in common organic solvents. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reliable data essential for the advancement of their research and development projects.

Future work could involve determining the temperature dependence of solubility to understand the thermodynamics of the dissolution process. Additionally, co-solvency studies could be performed to identify optimal solvent mixtures for specific applications. For drug development purposes, determining the aqueous solubility at different pH values would be a critical next step.[10]

References

-

A. Jouyban, "Experimental and Computational Methods Pertaining to Drug Solubility," IntechOpen, 2012. [Link]

-

A. Llinàs et al., "A review of methods for solubility determination in biopharmaceutical drug characterisation," ADMET & DMPK, 2019. [Link]

-

C. A. Bergström, "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds," The Open Drug Discovery Journal, 2011. [Link]

-

Slideshare, "solubility experimental methods.pptx," Slideshare, N.D. [Link]

-

Rheolution, "Measuring the solubility of pharmaceutical compounds using NEPHEL.O," Rheolution, N.D. [Link]

-

P. Leszczyński et al., "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents," Journal of Solution Chemistry, 2020. [Link]

-

P. Leszczyński et al., "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents," ResearchGate, 2020. [Link]

-

P. Leszczyński et al., "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents," Journal of Chemical & Engineering Data, 2020. [Link]

-

S. D. Fink, "Literature Review of Boric Acid Solubility Data," UNT Digital Library, 2011. [Link]

-

PubChem, "(5-(Benzylcarbamoyl)pyridin-3-YL)boronic acid," PubChem, 2026. [Link]

-

Springer, "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents," SpringerLink, 2020. [Link]

-

ChemWhat, "5-(tert-Butylcarbamoyl)pyridine-3-boronic acid CAS#: 913835-99-1," ChemWhat, N.D. [Link]

-

S. M. T. Marques et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, 2021. [Link]

-

S. M. T. Marques et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," PMC - PubMed Central, 2021. [Link]

-

PubChem, "3-Pyridinylboronic acid," PubChem, N.D. [Link]

-

MDPI, "Recent Advances in the Synthesis of Borinic Acid Derivatives," MDPI, 2021. [Link]

-

Wikipedia, "Boronic acid," Wikipedia, N.D. [Link]

-

ResearchGate, "Binding constants (K, M⁻¹) determined for four representative boronic acid derivatives," ResearchGate, N.D. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. solubility experimental methods.pptx [slideshare.net]

An In-Depth Technical Guide to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid: Discovery, Synthesis, and Applications

Foreword: The Rise of Pyridyl Boronic Acids in Modern Drug Discovery

The strategic incorporation of boron-containing moieties into small molecules has marked a significant advancement in medicinal chemistry. Boronic acids, in particular, have emerged as versatile building blocks, prized for their unique electronic properties and their utility in robust carbon-carbon bond-forming reactions. Among these, pyridyl boronic acids have garnered substantial interest due to the prevalence of the pyridine scaffold in pharmaceuticals. This guide provides a comprehensive technical overview of a specific and highly valuable pyridyl boronic acid, (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, from its conceptual discovery to its synthesis and application in drug development.

Discovery and Historical Context: A Tale of Rational Design

The discovery of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is not marked by a singular serendipitous moment but rather by the logical progression of medicinal chemistry and the demand for novel building blocks. Its emergence is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized the synthesis of biaryl and heteroaryl compounds.

The core structure, a nicotinamide derivative, is a well-established pharmacophore. The tert-butyl group offers steric bulk, which can influence binding selectivity and improve metabolic stability. The introduction of a boronic acid at the 3-position of the pyridine ring transforms this fragment into a versatile synthetic handle. This allows for its facile incorporation into a wide array of complex molecules, making it a valuable tool for library synthesis and lead optimization in drug discovery programs. While a definitive "first synthesis" paper is not readily identifiable in the public domain, its appearance in the portfolios of chemical suppliers and its implicit use in numerous patents from the mid-2000s onwards suggest its development was driven by the pharmaceutical industry's need for novel, functionalized heterocyclic building blocks.

Synthetic Strategy: The Miyaura Borylation Approach

The most logical and widely adopted method for the synthesis of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is the Palladium-catalyzed Miyaura borylation of the corresponding aryl halide. This reaction offers high functional group tolerance and generally proceeds with good to excellent yields.

The synthesis can be conceptualized as a two-step process:

-

Amidation: Formation of the N-tert-butyl nicotinamide backbone.

-

Borylation: Introduction of the boronic acid moiety.

This is typically achieved by first synthesizing the precursor, N-tert-butyl-5-bromonicotinamide, followed by its conversion to the boronic acid pinacol ester and subsequent hydrolysis to the final product.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, based on established Miyaura borylation methodologies.

Step 1: Synthesis of N-tert-butyl-5-bromonicotinamide

-

Reaction Setup: To a stirred solution of 5-bromonicotinic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), slowly add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Acyl Chloride Formation: Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Amidation: In a separate flask, dissolve tert-butylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in the same solvent. Cool this solution in an ice bath.

-

Reaction: Slowly add the freshly prepared acyl chloride solution to the tert-butylamine solution. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-tert-butyl-5-bromonicotinamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base, typically potassium acetate (3.0 eq).

-

Solvent: Add a dry, degassed solvent such as dioxane or DMF.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired pinacol ester.

Step 3: Hydrolysis to (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

-

Reaction Setup: Dissolve the purified pinacol ester intermediate in a suitable solvent system, such as a mixture of acetone and water.

-

Hydrolysis: Add an aqueous solution of a mild acid, such as ammonium chloride or a dilute solution of hydrochloric acid. Stir the mixture at room temperature for 1-3 hours.

-

Isolation: The boronic acid may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent, and the organic layer washed, dried, and concentrated to yield the final product.

Physicochemical Properties and Characterization Data

| Property | Value |

| CAS Number | 913835-99-1 |

| Molecular Formula | C₁₀H₁₅BN₂O₃ |

| Molecular Weight | 222.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |

Expected Characterization Data:

-

¹H NMR: Resonances corresponding to the tert-butyl protons, the aromatic protons on the pyridine ring, and the amide N-H proton.

-

¹³C NMR: Peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is primarily utilized as a key intermediate in the synthesis of complex drug candidates. Its value lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient construction of carbon-carbon bonds. This is particularly useful in the synthesis of molecules targeting a variety of diseases, including:

-

Oncology: As a component of kinase inhibitors and other anti-cancer agents.

-

Inflammatory Diseases: In the development of inhibitors of inflammatory signaling pathways.

-

Neurological Disorders: As a building block for compounds targeting central nervous system receptors and enzymes.

The presence of the N-tert-butylcarbamoyl moiety can contribute to favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid exemplifies the power of rational design in the development of synthetic building blocks. Its straightforward synthesis, coupled with its utility in robust and versatile cross-coupling reactions, has established it as a valuable asset in the medicinal chemist's toolbox. As the demand for novel and complex small molecule therapeutics continues to grow, the importance of such well-designed intermediates will undoubtedly increase.

References

-

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

-

Methodological & Application

Application Note: A Robust Protocol for Suzuki-Miyaura Cross-Coupling Utilizing (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[3] This application note provides a detailed, field-tested protocol for the use of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura couplings. This specific boronic acid is a valuable building block for introducing a substituted pyridine moiety, a scaffold of significant interest in drug discovery due to its prevalence in a wide array of biologically active compounds.[4]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the reaction. Beyond a mere list of steps, this document explains the rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2][5] The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[5]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center. The base is critical in this step, facilitating the formation of a boronate species which enhances the nucleophilicity of the organic group.[6]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents: Ensuring Reaction Success

The quality and purity of all reagents are paramount for a successful and reproducible Suzuki coupling.

Reagent Specifications

| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |

| (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid | 1256345-54-4 | 222.06 | >95% | Prone to protodeboronation; store under inert atmosphere and use promptly after opening. |

| Aryl Halide (e.g., 1-bromo-4-methoxybenzene) | 104-92-7 | 187.04 | >98% | Reactivity order: I > Br > Cl. Aryl chlorides may require more active catalysts.[7] |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | >98% | Air-sensitive. Handle under an inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Anhydrous, finely powdered. Other bases like K₃PO₄ or Cs₂CO₃ can be used.[6][8] |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, >99.8% | Ethereal solvents should be free of peroxides.[9] |

| Deionized Water | 7732-18-5 | 18.02 | High Purity | Degas thoroughly before use. |

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid with an aryl bromide. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid (1.0 mmol, 1.0 eq), the aryl bromide (1.1 mmol, 1.1 eq), and finely powdered potassium carbonate (2.0 mmol, 2.0 eq).

-

Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

-

-

Solvent and Catalyst Addition:

-

Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.

-

Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

| Issue | Potential Cause(s) | Recommended Solutions |

| Low or No Conversion | Inactive Catalyst: Oxidation of Pd(0). | Ensure a strictly inert atmosphere; use fresh, high-quality catalyst.[9][10] |

| Boronic Acid Degradation: Protodeboronation due to moisture or prolonged reaction time. | Use freshly opened boronic acid; consider using the corresponding pinacol ester for enhanced stability.[9][10] | |

| Insufficient Base: Poor solubility or inadequate strength of the base. | Use a stronger base like K₃PO₄ or Cs₂CO₃; ensure the base is finely powdered for better mixing.[11] | |

| Significant Homocoupling | Reaction of two boronic acid molecules. | Lower the catalyst loading; ensure a slow, controlled heating rate. |

| Dehalogenation of Starting Material | Reduction of the aryl halide. | Ensure solvents are anhydrous and peroxide-free; minimize reaction time after completion.[10] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. This application note provides a reliable and well-grounded protocol for the use of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid, enabling the synthesis of diverse substituted pyridine derivatives. By adhering to the principles of reagent purity, inert atmosphere, and careful monitoring, researchers can achieve high yields and reproducible results, accelerating progress in medicinal chemistry and materials science.

References

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Bells, S., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

- Bells, S., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 248(21-24), 2271-2296.

-

MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.

- American Chemical Society. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Al-dujaili, L. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4169.

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526–7557.

-

Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

-

ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

-

ResearchGate. (2017, January 27). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

- American Chemical Society. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(19), 4343–4345.

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth., 93, 306-318.